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molecular formula C8H10O2S B8635912 5-Isopropoxy-2-thiophenecarbaldehyde

5-Isopropoxy-2-thiophenecarbaldehyde

Cat. No. B8635912
M. Wt: 170.23 g/mol
InChI Key: QXHCTLTUIVFPMZ-UHFFFAOYSA-N
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Patent
US09315495B2

Procedure details

To a solution of 2-isopropoxythiophene (250 mg, 1.76 mmol) in 9 mL of 9:1 tetrahydrofuran/hexamethylphosphoramide under argon at −78° C. was added n-butyllithium (0.77 mL, 2.5 M in hexanes) dropwise. After stirring at −78° C. for 20 minutes, dimethylformamide (0.68 mL, 8.80 mmol) was added in a single portion and the reaction mixture allowed to warm to room temperature while stirring, before being poured into 30 mL of 1 N hydrochloric acid. Organics were extracted with 1:1 ether/hexanes (2×35 mL), washed with 1 N hydrochloric acid (2×20 mL), water (20 mL) and brine, dried over magnesium sulfate, filtered and concentrated. The crude residue was subjected to chromatography on silica gel (7% ethyl acetate in hexanes) to give 5-isopropoxy-2-thiophenecarbaldehyde (108 mg, 36%). Used without further characterization.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step One
Name
tetrahydrofuran hexamethylphosphoramide
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[S:6][CH:7]=[CH:8][CH:9]=1)([CH3:3])[CH3:2].C([Li])CCC.CN(C)[CH:17]=[O:18].Cl>O1CCCC1.CN(C)P(N(C)C)(N(C)C)=O>[CH:1]([O:4][C:5]1[S:6][C:7]([CH:17]=[O:18])=[CH:8][CH:9]=1)([CH3:3])[CH3:2] |f:4.5|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
C(C)(C)OC=1SC=CC1
Name
Quantity
0.77 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
tetrahydrofuran hexamethylphosphoramide
Quantity
9 mL
Type
solvent
Smiles
O1CCCC1.CN(P(=O)(N(C)C)N(C)C)C
Step Two
Name
Quantity
0.68 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring at −78° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
while stirring
EXTRACTION
Type
EXTRACTION
Details
Organics were extracted with 1:1 ether/hexanes (2×35 mL)
WASH
Type
WASH
Details
washed with 1 N hydrochloric acid (2×20 mL), water (20 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)OC1=CC=C(S1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 108 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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